molecular formula C16H20N2O B110796 Chanoclavine CAS No. 2390-99-0

Chanoclavine

Cat. No.: B110796
CAS No.: 2390-99-0
M. Wt: 256.34 g/mol
InChI Key: SAHHMCVYMGARBT-HEESEWQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. Ergot alkaloids are known for their complex structures and significant pharmacological effects. Chanoclavine is an important intermediate in the biosynthesis of various ergot alkaloids, which have applications in medicine and agriculture .

Preparation Methods

Synthetic Routes and Reaction Conditions: The biosynthesis of chanoclavine involves several key enzymes. For instance, the combined action of EasC and EasE from Aspergillus japonicus in the yeast Saccharomyces cerevisiae can produce this compound-I . The genomic sequence from an ergot alkaloid producer, Aspergillus japonicus, is used to predict the protein encoding sequences of the early ergot alkaloid pathway genes. These genes are then cloned and expressed in yeast, resulting in the de novo production of this compound-I .

Industrial Production Methods: Industrial production of this compound involves the cultivation of fungi such as Claviceps purpurea. The fungi are grown under controlled conditions to optimize the yield of this compound. The process includes the fermentation of the fungi, followed by extraction and purification of the alkaloid .

Comparison with Similar Compounds

Chanoclavine is part of a group of ergot alkaloids known as ergoclavines. Similar compounds include:

Uniqueness: this compound is unique due to its specific role as an intermediate in the biosynthesis of various ergot alkaloids. Its ability to interact with multiple molecular targets, such as dopamine receptors and serotonin receptors, highlights its pharmacological significance .

Biological Activity

Chanoclavine, an ergot alkaloid, serves as a critical intermediate in the biosynthesis of various bioactive compounds. Its biological activity has garnered attention due to its interactions with neurotransmitter receptors and its potential applications in pharmacology and toxicology. This article explores the biological activity of this compound, highlighting its mechanisms of action, toxicity studies, and potential therapeutic uses.

Chemical Structure and Biosynthesis

This compound is characterized by a complex ring structure that resembles serotonin (5-hydroxytryptamine, 5-HT). This structural similarity is significant as it allows this compound to interact with serotonin receptors, particularly the 5-HT3A receptor, which is involved in gastrointestinal signaling and other neurological functions. The biosynthetic pathway of this compound involves key enzymes such as EasE and EasC, which are essential for its production in fungal systems like Claviceps purpurea .

Interaction with Serotonin Receptors

Recent studies have demonstrated that this compound acts as a competitive antagonist at the 5-HT3A receptor. It inhibits serotonin-induced currents in Xenopus oocytes expressing this receptor, suggesting that it can modulate gastrointestinal motility by blocking excessive stimulation . The binding sites critical for this interaction have been identified as phenylalanine (F130) and asparagine (N138) within the receptor's extracellular domain. Mutations at these sites significantly reduce this compound's binding efficacy .

Antiemetic Potential

Given its ability to inhibit hypergastric stimulation mediated by the 5-HT3A receptor, this compound has been proposed as a potential antiemetic agent. This application is particularly relevant for conditions characterized by excessive gut stimulation, such as irritable bowel syndrome (IBS) .

Toxicity Studies

This compound has been subjected to various toxicity assessments to evaluate its safety profile. An acute oral toxicity study in mice showed a median lethal dose (LD50) greater than 2000 mg/kg, categorizing it as low toxicity . In a three-week feeding study at a dose of 123.9 mg/kg/day, initial reductions in food consumption were observed; however, these effects normalized by day seven. No significant toxicological effects were noted on gross pathology or blood chemistry during this period .

Summary of Toxicity Findings

Study TypeDose (mg/kg)Observations
Acute Oral Toxicity>2000No deaths; mild neurotoxic symptoms observed
Subchronic Feeding Study123.9Initial food intake reduction; no long-term effects

Case Studies and Research Findings

  • Serotonin Receptor Modulation : A study highlighted that this compound competes with serotonin for binding at the 5-HT3A receptor, effectively reducing the inward current induced by serotonin in oocytes .
  • Feeding Behavior in Mice : In chronic exposure studies, this compound did not show significant long-term adverse effects on mice, indicating a favorable safety profile for potential dietary applications .
  • Impact on Prolactin Levels : Unlike other ergot alkaloids such as ergovaline, this compound exhibited minimal effects on serum prolactin levels in grazing animals, suggesting limited endocrine disruption potential .

Properties

IUPAC Name

(E)-2-methyl-3-[(4R,5R)-4-(methylamino)-1,3,4,5-tetrahydrobenzo[cd]indol-5-yl]prop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-10(9-19)6-13-12-4-3-5-14-16(12)11(8-18-14)7-15(13)17-2/h3-6,8,13,15,17-19H,7,9H2,1-2H3/b10-6+/t13-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAHHMCVYMGARBT-HEESEWQSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1C(CC2=CNC3=CC=CC1=C23)NC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\[C@H]1[C@@H](CC2=CNC3=CC=CC1=C23)NC)/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50893242
Record name Chanoclavine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50893242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2390-99-0
Record name Chanoclavine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2390-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chanoclavine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002390990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chanoclavine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50893242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHANOCLAVINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32X6F73RE2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chanoclavine
Reactant of Route 2
Chanoclavine
Reactant of Route 3
Reactant of Route 3
Chanoclavine
Reactant of Route 4
Chanoclavine
Reactant of Route 5
Chanoclavine
Reactant of Route 6
Chanoclavine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.